7-(3-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a synthetic organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thienopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of fluorophenyl groups via nucleophilic aromatic substitution.
Oxidation Reactions: Oxidation of intermediates to form the ketone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the ketone group.
Substitution: The fluorophenyl groups may participate in further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, thienopyridine derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Other compounds in this class may include clopidogrel, prasugrel, and ticlopidine, which are known for their antiplatelet activity.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups are often studied for their enhanced biological activity and stability.
Uniqueness
The uniqueness of 7-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID may lie in its specific substitution pattern and the presence of both fluorophenyl and thienopyridine moieties, which could confer unique biological properties.
Properties
Molecular Formula |
C20H13F2NO3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H13F2NO3S/c21-12-6-4-10(5-7-12)16-17-18(27-19(16)20(25)26)14(9-15(24)23-17)11-2-1-3-13(22)8-11/h1-8,14H,9H2,(H,23,24)(H,25,26) |
InChI Key |
PQOIZUCPWJMCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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